

Application Notes and Protocols for X-ray Crystallography of Quinoline Derivatives

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Compound of Interest

Compound Name: *Quinoline-2-carbonitrile*

Cat. No.: *B074147*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the application of X-ray crystallography for determining the three-dimensional structures of quinoline derivatives. This document includes detailed experimental protocols, a comparative analysis of crystallographic data for various quinoline derivatives, and visualizations of relevant biological signaling pathways and experimental workflows.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies, rational drug design, and optimizing their therapeutic potential. Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining these molecular structures.

Data Presentation: Crystallographic Data of Selected Quinoline Derivatives

The following table summarizes key crystallographic parameters for a selection of quinoline derivatives, providing a basis for structural comparison.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
8-Hydroxyquinoline	C ₉ H ₇ NO	Monoclinic	P2 ₁ /n	6.620(3)	9.243(4)	11.070(4)	90	90.718(6)	90	4	[1][2]
Quinoline-2-carboxylic acid	C ₁₀ H ₇ NO ₂	Monoclinic	P2 ₁ /c	9.724(1)	5.937(1)	27.545(2)	90	90.15(1)	90	4	[3][4]
Chloroquinine	C ₁₈ H ₂₈ Cl	Monoclinic	P2 ₁ /c	-	-	-	-	-	-	4	[5][6]
Diphosphonate Monohydrate	N ₃ (H ₂ PO ₄) ₂ ·H ₂ O	Monoclinic	P2 ₁ /c	-	-	-	-	-	-	4	[7]
8-Nitroquinoline	C ₉ H ₆ N ₂ O ₂	-	-	-	-	-	-	-	-	-	[8]
5-Nitroquinoline	C ₉ H ₆ N ₂ O ₂	-	-	-	-	-	-	-	-	-	[9]

3-
Amin
oqui C₉H₈
nolin N₂
e

[10]

8-
Amin
oqui C₉H₈
nolin N₂
e

[11]

[12]

7-
Iodo-
8-
hydr C₉H₆ Mon
oxyq INO oclini
uinoli c
ne

	P121	7.87	13.0	8.89	90	107.	90	4	[13]
	/n1	80(8)	95(1)	57(9)		66(1)			

Note: Complete crystallographic data for some compounds were not fully available in the initial search results and are indicated with "-". Z represents the number of formula units in the unit cell.

Experimental Protocols

This section outlines the detailed methodologies for the key stages of X-ray crystallographic analysis of quinoline derivatives.

Protocol 1: Synthesis and Crystallization of Quinoline Derivatives

1. Synthesis:

- The synthesis of quinoline derivatives can be achieved through various established organic chemistry reactions. Common methods include the Skraup synthesis, Doebner-von Miller

reaction, and Friedländer annulation. The choice of synthetic route will depend on the desired substitution pattern on the quinoline core.

2. Purification:

- Following synthesis, the crude product must be purified to obtain a high-purity sample suitable for crystallization. Common purification techniques include column chromatography, recrystallization, and sublimation. The purity of the compound should be assessed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

3. Crystallization:

- Growing single crystals of sufficient size and quality is a critical and often challenging step. Several techniques can be employed:
 - Slow Evaporation: Dissolve the purified quinoline derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly at a constant temperature. Suitable solvents often include ethanol, methanol, acetone, or mixtures with less polar solvents like hexane or dichloromethane.
 - Vapor Diffusion (Hanging Drop or Sitting Drop): This method is particularly useful for small quantities of material. A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
 - Anti-Solvent Diffusion: A solution of the quinoline derivative is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion at the interface of the two liquids can induce crystallization.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

1. Crystal Mounting:

- A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope.
- The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

2. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
- The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
- A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction pattern consists of a series of spots (reflections) whose positions and intensities are recorded.

Protocol 3: Data Processing and Structure Solution

1. Data Integration and Scaling:

- The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
- The intensities of the individual reflections are integrated and scaled to correct for experimental factors such as variations in X-ray beam intensity and crystal decay.

2. Structure Solution:

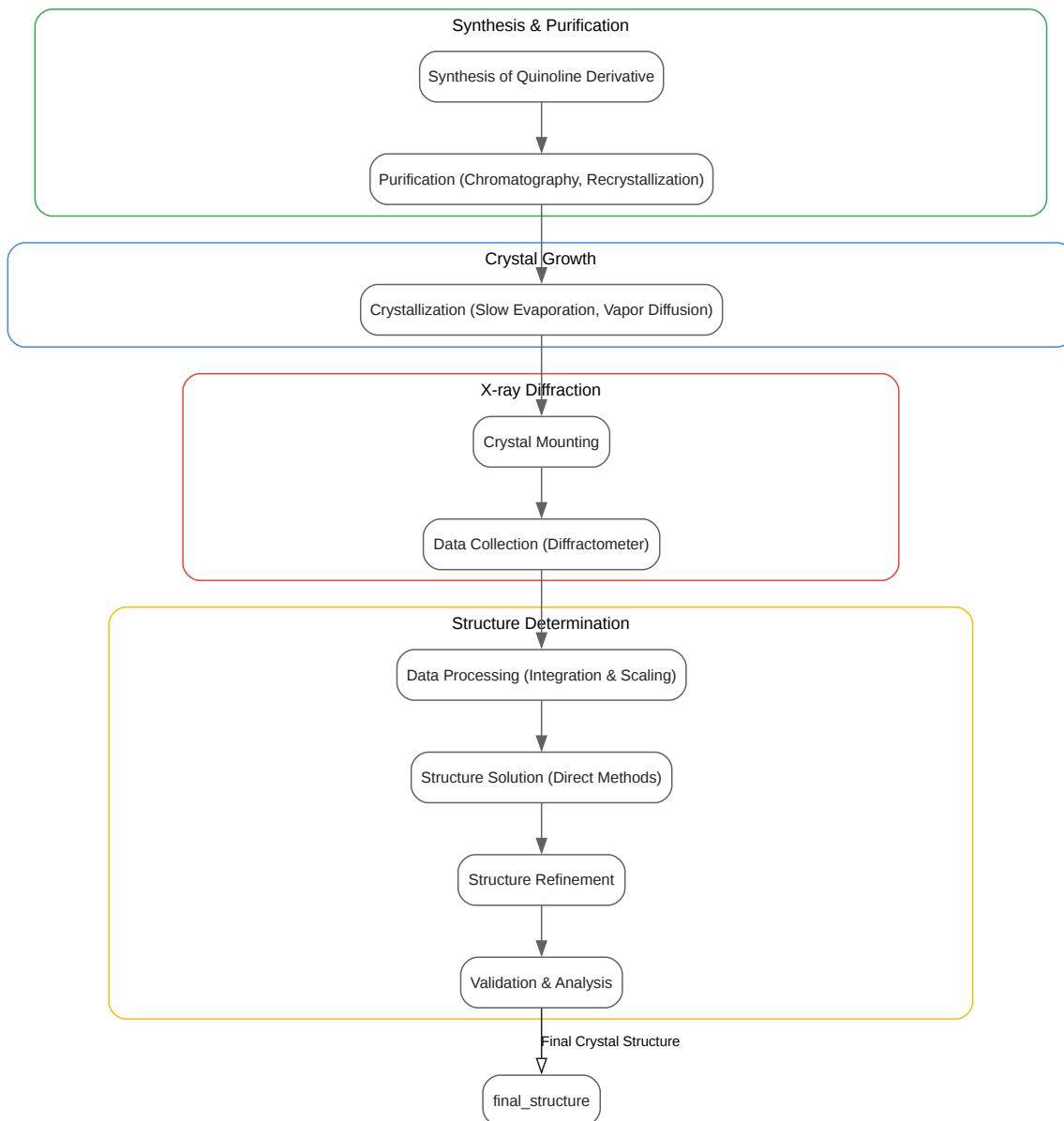
- The "phase problem" is solved to obtain an initial electron density map. For small molecules like quinoline derivatives, direct methods are typically successful.
- This initial map allows for the identification of the positions of the atoms in the crystal structure.

3. Structure Refinement:

- The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
- This iterative process involves adjusting atomic coordinates, thermal parameters (describing atomic vibrations), and occupancies.
- The quality of the final refined structure is assessed using parameters such as the R-factor and goodness-of-fit.

Mandatory Visualization

Experimental Workflow for X-ray Crystallography of Quinoline Derivatives

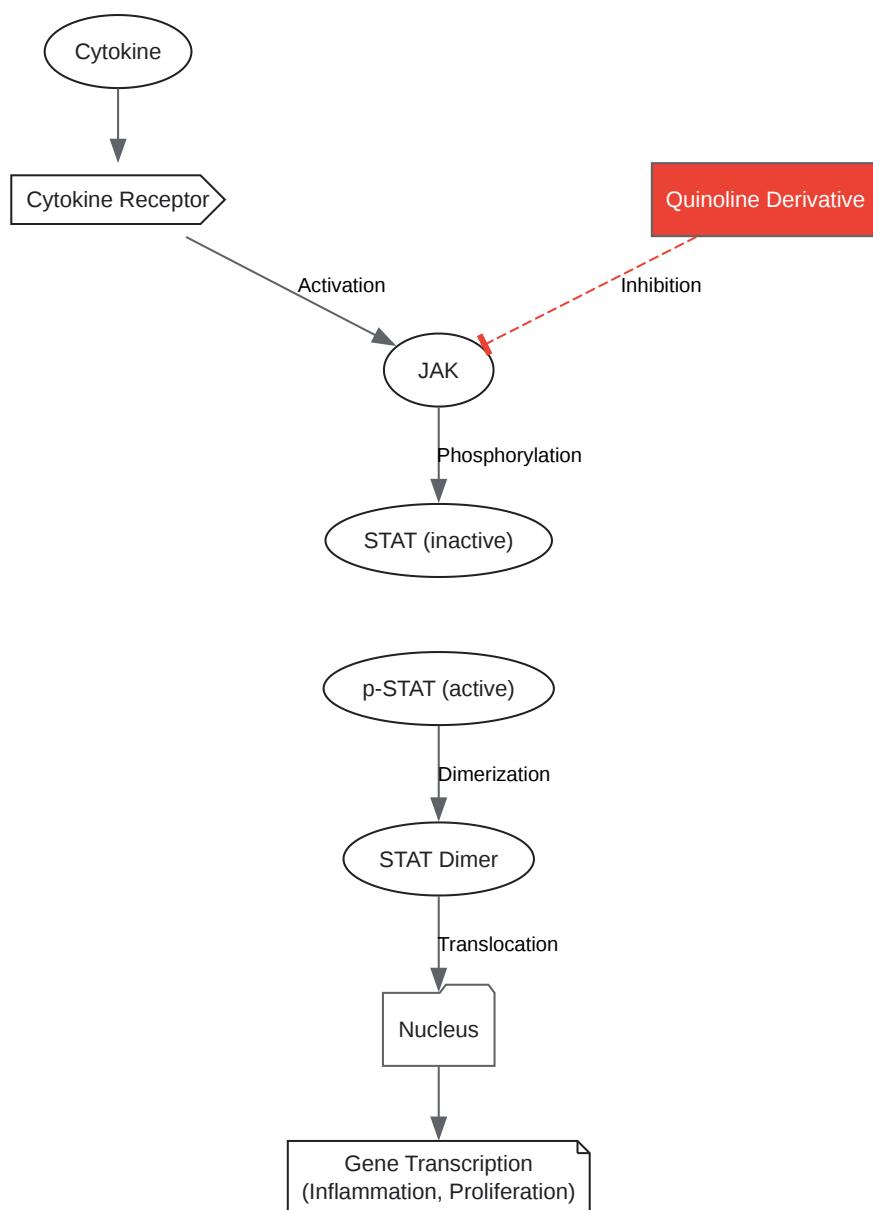


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Caption: A generalized workflow for the X-ray crystallographic analysis of quinoline derivatives.

Signaling Pathway: Inhibition of JAK/STAT Pathway by Quinoline Derivatives

Many quinoline derivatives exhibit anti-inflammatory and anticancer effects by targeting key signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is one such target.

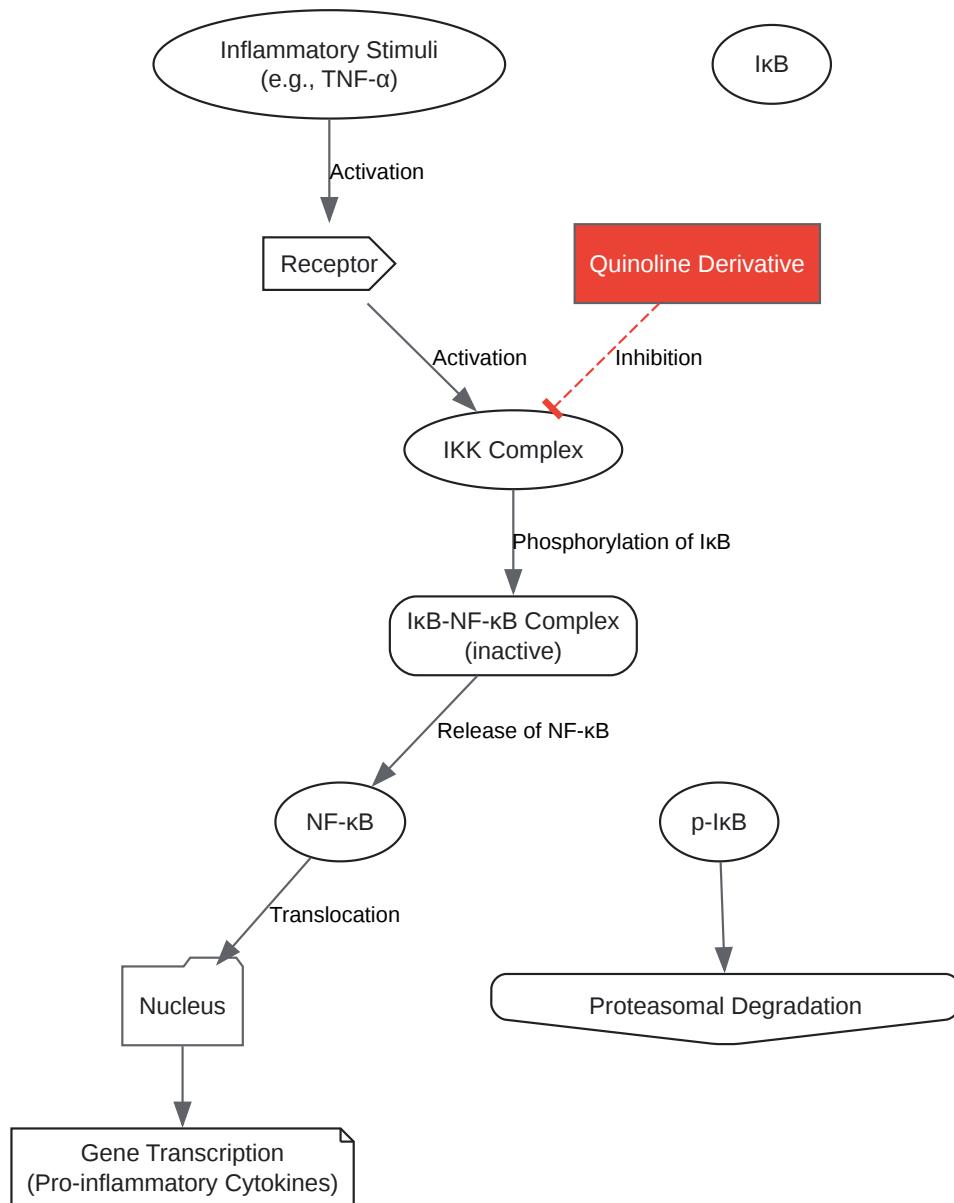


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Caption: Inhibition of the JAK/STAT signaling pathway by quinoline derivatives.

Signaling Pathway: Inhibition of NF-κB Pathway by Quinoline Derivatives

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical target for the anti-inflammatory and anticancer activities of certain quinoline derivatives.



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Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

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